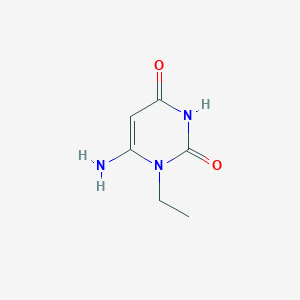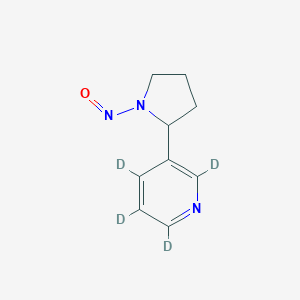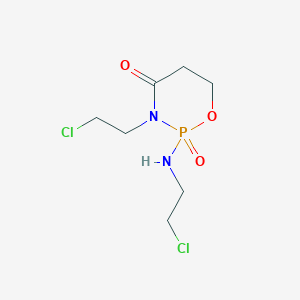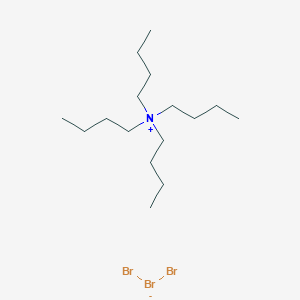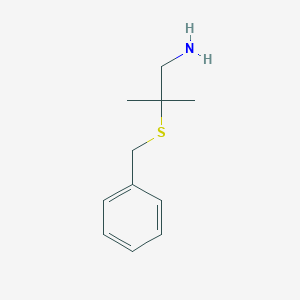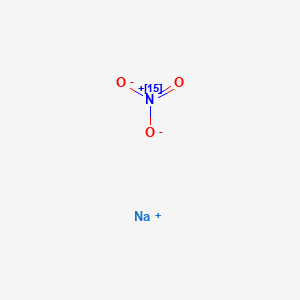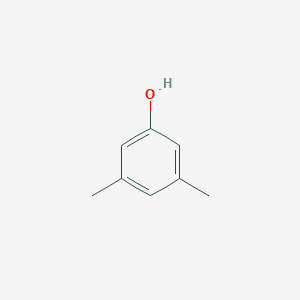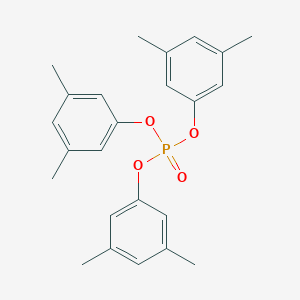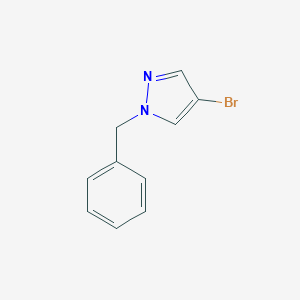
1-benzyl-4-bromo-1H-pyrazole
Overview
Description
1-Benzyl-4-bromo-1H-pyrazole is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 . It is a solid substance at room temperature . This compound can be used in the preparation of some amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as histamine and histidine .
Molecular Structure Analysis
The molecular structure of 1-benzyl-4-bromo-1H-pyrazole consists of a pyrazole ring attached to a benzyl group and a bromine atom . The InChI code for this compound is 1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 .
Physical And Chemical Properties Analysis
1-Benzyl-4-bromo-1H-pyrazole is a solid at room temperature . It has a molecular weight of 237.1 . The compound is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Synthesis of 1,4’-Bipyrazoles
“1-benzyl-4-bromo-1H-pyrazole” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have found applications in various fields, including medicinal chemistry and materials science.
Preparation of Solid Hexacoordinate Complexes
This compound can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in catalysis and materials science.
Synthesis of Various Pharmaceutical Compounds
“1-benzyl-4-bromo-1H-pyrazole” is also used in the synthesis of various pharmaceutical and biologically active compounds . These include a wide range of inhibitors that can be used in the treatment of various diseases.
Synthesis of Biologically Active Compounds
Pyrazole derivatives, such as “1-benzyl-4-bromo-1H-pyrazole”, have been used in the synthesis of biologically active compounds . These compounds have shown diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties.
Preparation of 4-Bromo-1-(2-Chloroethyl)-1H-Pyrazole
“1-benzyl-4-bromo-1H-pyrazole” can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound could have potential applications in medicinal chemistry.
Synthesis of Industrially and Pharmaceutically Crucial Chemicals
Fused pyrazoles, which can be synthesized from “1-benzyl-4-bromo-1H-pyrazole”, have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .
Safety and Hazards
1-Benzyl-4-bromo-1H-pyrazole is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
It is known that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It is suggested that the bromine atom in the 4-position of the pyrazole ring may play a crucial role in the interaction with its targets
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase, it may be involved in the metabolism of alcohol and other related biochemical pathways .
Result of Action
It is suggested that the compound may have inhibitory effects on liver alcohol dehydrogenase, potentially affecting the metabolism of alcohol and other related substances within the cell .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action .
properties
IUPAC Name |
1-benzyl-4-bromopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTAXFTZNKXHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388129 | |
| Record name | 1-benzyl-4-bromo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-bromo-1H-pyrazole | |
CAS RN |
50877-41-3 | |
| Record name | 1-benzyl-4-bromo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



